molecular formula C12H25NO B12999952 2-((1-Cyclohexylethyl)amino)butan-1-ol

2-((1-Cyclohexylethyl)amino)butan-1-ol

Cat. No.: B12999952
M. Wt: 199.33 g/mol
InChI Key: DOHZDLAMTALOCE-UHFFFAOYSA-N
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Description

2-((1-Cyclohexylethyl)amino)butan-1-ol is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to an ethylamine moiety, which is further connected to a butanol chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-(1-cyclohexylethylamino)butan-1-ol

InChI

InChI=1S/C12H25NO/c1-3-12(9-14)13-10(2)11-7-5-4-6-8-11/h10-14H,3-9H2,1-2H3

InChI Key

DOHZDLAMTALOCE-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyclohexylethyl)amino)butan-1-ol typically involves the reaction of cyclohexyl ethylamine with butanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the pure compound .

Industrial Production Methods

In an industrial setting, the production of 2-((1-Cyclohexylethyl)amino)butan-1-ol may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2-((1-Cyclohexylethyl)amino)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexyl ethyl ketone, while reduction can produce cyclohexyl ethylamine .

Scientific Research Applications

2-((1-Cyclohexylethyl)amino)butan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((1-Cyclohexylethyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Cyclohexylethyl)amino)butan-1-ol is unique due to the presence of both the cyclohexyl group and the butanol chain, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .

Biological Activity

2-((1-Cyclohexylethyl)amino)butan-1-ol is a novel amino alcohol compound characterized by its unique structural properties, which include a butan-1-ol backbone and a cyclohexylethyl amino group. This compound has garnered attention in pharmacological research due to its potential biological activities, which may contribute to drug development and therapeutic applications.

  • Molecular Formula : C12H23NO
  • Molar Mass : Approximately 197.32 g/mol
  • IUPAC Name : 2-((1-cyclohexylethyl)amino)butan-1-ol

The compound features both hydroxyl (-OH) and amine (-NH) functional groups, enhancing its solubility in polar solvents and contributing to its biological interactions. The cyclohexyl group imparts hydrophobic characteristics, which may influence its pharmacokinetics and receptor binding capabilities.

Preliminary studies indicate that 2-((1-Cyclohexylethyl)amino)butan-1-ol may interact with various neurotransmitter receptors, although comprehensive pharmacological profiling is still required. Its dual functional groups suggest potential for modulating biological pathways related to neurotransmission and cellular signaling.

Binding Affinity Studies

Research has focused on the binding affinity of this compound with several biological targets. While specific receptor interactions have not been fully elucidated, initial findings suggest that the compound may exhibit significant binding to certain neurotransmitter receptors, which could be explored further in future studies.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-((1-Cyclohexylethyl)amino)butan-1-ol, a comparison with structurally similar compounds is essential:

Compound NameStructure CharacteristicsUnique Features
4-Amino-butan-1-olSimilar but with a different amino positionMore hydrophilic due to simpler structure
2-Amino-2-methylpropanolBranched structure; tertiary amineHigher steric hindrance; different reactivity
3-Amino-butan-2-olDifferent position of amino groupPotentially different biological activity

The unique cyclohexylethyl moiety in 2-((1-Cyclohexylethyl)amino)butan-1-ol contributes to its distinct properties and potential applications not found in simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights that may be applicable to 2-((1-Cyclohexylethyl)amino)butan-1-ol:

  • Neurotransmitter Modulation : Research on related amino alcohols has shown their capacity to modulate neurotransmitter release and receptor activation, suggesting that 2-((1-Cyclohexylethyl)amino)butan-1-ol could have similar effects.
  • Pharmacokinetic Studies : A study involving structurally analogous compounds highlighted the importance of hydrophobicity in determining bioavailability and receptor interaction profiles. This suggests that the cyclohexyl group in our compound may enhance its pharmacokinetic properties.
  • Therapeutic Applications : The potential for this compound to act as a lead candidate in drug development has been recognized, particularly for conditions involving neurotransmitter dysregulation .

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